molecular formula C18H21N3O2S3 B2897893 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1797563-44-0

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2897893
M. Wt: 407.57
InChI Key: AKSONDNHXHFHHB-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide” is a compound with the molecular formula C18H22N4O2S . It has been studied for its anti-inflammatory properties . The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of this compound involves the treatment of intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular weight of the compound is 358.5 g/mol . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound has been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.5 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass is 358.14634713 g/mol and its monoisotopic mass is also 358.14634713 g/mol . The topological polar surface area is 103 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of novel heterocyclic sulfonamides, incorporating biologically active moieties such as thiophene, coumarin, thiazole, piperidine, and others. These compounds have shown potent antimicrobial activities against pathogens like Klebsiella pneumonia. The structural confirmation of these compounds was achieved through elemental analysis and spectral data, highlighting the potential of these sulfonamides in antimicrobial applications (Debbabi et al., 2016).

Antiproliferative and Anti-HIV Activity

Several studies have synthesized N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing promise as antiproliferative and anti-HIV agents. These compounds were synthesized through multi-step processes and evaluated for their bioactivity, revealing significant antiproliferative effects against human tumor cell lines and protection against picrotoxin-induced convulsion, suggesting their potential in cancer and convulsion treatment applications (Farag et al., 2012).

Carbonic Anhydrase Inhibition

Research into sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has shown these compounds to be potent inhibitors of human carbonic anhydrases. These inhibitors target cytosolic and transmembrane, tumor-associated isoforms, offering insights into the development of therapeutic agents for diseases associated with carbonic anhydrase activity (Alafeefy et al., 2015).

Molecular Docking and Biological Screening

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has been described, showing various biologically active moieties. These compounds were screened for their cytotoxic activity against different human cell lines, with some exhibiting potent cytotoxic activity. Molecular docking studies suggest these compounds could act as inhibitors against DHFR enzyme active sites, indicating potential applications in the development of antiproliferative agents (El-Gilil, 2019).

Design and Synthesis for CNS Disorders

The design and synthesis of arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been studied, identifying compounds with potent and selective 5-HT7 receptor antagonist properties. These findings suggest the potential of N-alkylated arylsulfonamides in treating CNS disorders, offering new avenues for therapeutic development (Canale et al., 2016).

Future Directions

The compound has shown promising results in terms of its anti-inflammatory properties . Future research could focus on further exploring its potential uses in medical applications, particularly in the treatment of conditions associated with inflammation.

properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S3/c1-13-6-7-17(24-13)26(22,23)19-12-14-8-10-21(11-9-14)18-20-15-4-2-3-5-16(15)25-18/h2-7,14,19H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSONDNHXHFHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

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